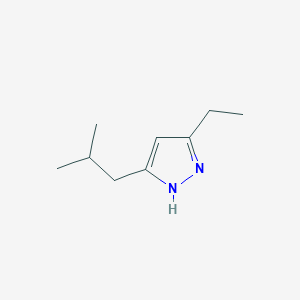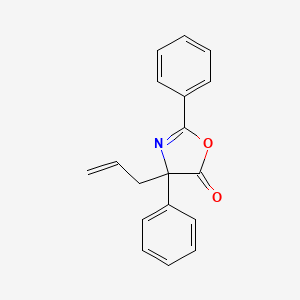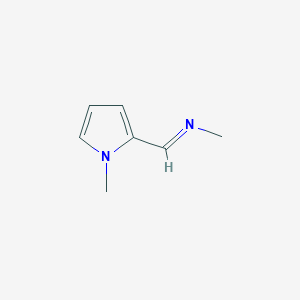
4,7-Dimethylbenzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethylbenzofuran-5-amine is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the amine group at the 5th position and methyl groups at the 4th and 7th positions makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethylbenzofuran-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxyacetophenone derivatives. The process typically includes the following steps:
Acylation: The acylation of ortho-hydroxyacetophenone with aliphatic or aromatic acid chlorides.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions. The use of catalysts like palladium nanoparticles or ruthenium complexes can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethylbenzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones .
Scientific Research Applications
4,7-Dimethylbenzofuran-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-Dimethylbenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring.
4-Methylbenzofuran: A derivative with a single methyl group at the 4th position.
7-Methylbenzofuran: A derivative with a single methyl group at the 7th position.
5-Aminobenzofuran: A derivative with an amine group at the 5th position
Uniqueness
4,7-Dimethylbenzofuran-5-amine is unique due to the presence of both methyl groups and the amine group, which can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4,7-dimethyl-1-benzofuran-5-amine |
InChI |
InChI=1S/C10H11NO/c1-6-5-9(11)7(2)8-3-4-12-10(6)8/h3-5H,11H2,1-2H3 |
InChI Key |
QJBUJMSRJUEAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
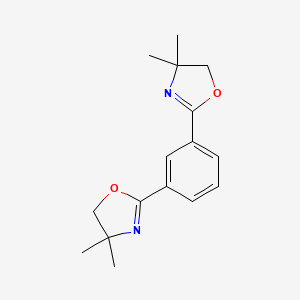
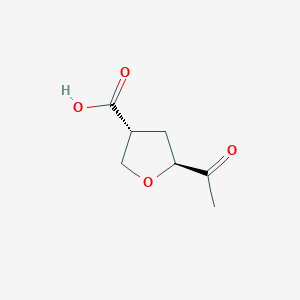
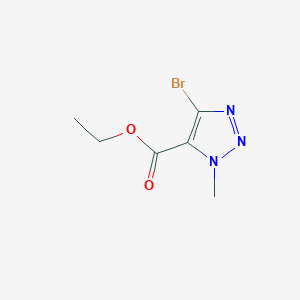

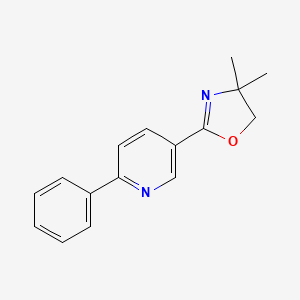
![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
